(R)-(1-Methyl-azetidin-2-yl)-methanol
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Overview
Description
®-(1-Methyl-azetidin-2-yl)-methanol is a chiral compound with the molecular formula C5H11NO. It is a colorless to brown liquid that is used as a building block in various chemical syntheses. The compound is known for its unique structure, which includes a four-membered azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-Methyl-azetidin-2-yl)-methanol typically involves the use of chiral catalysts to ensure the correct enantiomer is produced. One common method involves the reduction of ®-1-methyl-2-azetidinone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of ®-(1-Methyl-azetidin-2-yl)-methanol often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
®-(1-Methyl-azetidin-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce various esters or ethers .
Scientific Research Applications
®-(1-Methyl-azetidin-2-yl)-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-(1-Methyl-azetidin-2-yl)-methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-(1-Methyl-azetidin-2-yl)-methanol
- ®-1-Methyl-2-azetidinone
- (S)-1-Methyl-2-azetidinone
Uniqueness
®-(1-Methyl-azetidin-2-yl)-methanol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-(1-Methyl-azetidin-2-yl)-methanol. The presence of the azetidine ring also distinguishes it from other similar compounds, providing unique chemical properties and reactivity .
Properties
IUPAC Name |
[(2R)-1-methylazetidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6-3-2-5(6)4-7/h5,7H,2-4H2,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRFPWJCWBQAJR-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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